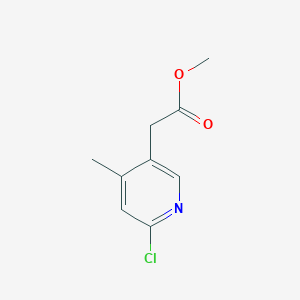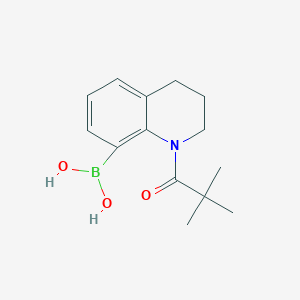
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of applications, including drug delivery, sensing, and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid typically involves the reaction of 1-pivaloyl-1,2,3,4-tetrahydroquinoline with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. This typically involves the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
化学反应分析
Types of Reactions
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters.
科学研究应用
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of sensors for detecting biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Industry: Utilized in the production of advanced materials and catalysts .
作用机制
The mechanism of action of (1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery and sensing, where the compound can bind to specific targets and release them under certain conditions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis and sensing applications.
Pinacol boronic ester: Known for its stability and use in coupling reactions.
Methylboronic acid: Used in various chemical reactions and as a building block in organic synthesis .
Uniqueness
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid is unique due to its specific structure, which combines the properties of a boronic acid with those of a tetrahydroquinoline derivative. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in chemistry, biology, and medicine.
属性
分子式 |
C14H20BNO3 |
|---|---|
分子量 |
261.13 g/mol |
IUPAC 名称 |
[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-8-yl]boronic acid |
InChI |
InChI=1S/C14H20BNO3/c1-14(2,3)13(17)16-9-5-7-10-6-4-8-11(12(10)16)15(18)19/h4,6,8,18-19H,5,7,9H2,1-3H3 |
InChI 键 |
AMHOQTZTFCVRKM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=CC=C1)CCCN2C(=O)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


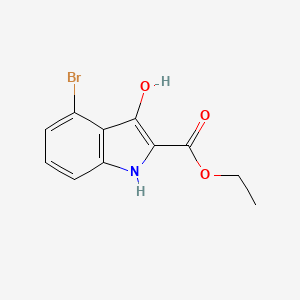
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
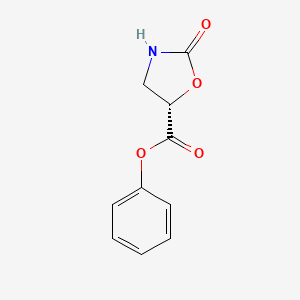

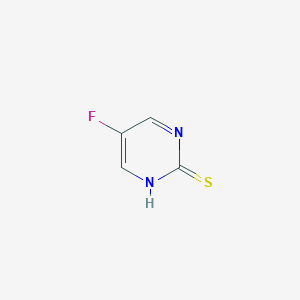




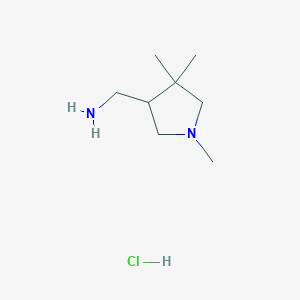
![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
